3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-6(8(12)9-7)10-3-1-2-4-10/h6H,1-5H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFVTJYDSSDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Pyrrolidine 2,5 Dione Derivatives
Established Synthetic Routes to the Pyrrolidine-2,5-dione Core
The fundamental construction of the pyrrolidine-2,5-dione ring is achieved through several reliable and well-documented synthetic strategies. These methods include intramolecular cyclizations, intermolecular additions to activated scaffolds, and convergent multi-component reactions.
Cyclization reactions represent a direct and classical approach to forming the pyrrolidine-2,5-dione ring. A common strategy begins with the ring-opening of maleic anhydride (B1165640) with an amine, which is then followed by cyclization. For instance, the reaction between maleic anhydride and aromatic amines yields (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediates. researchgate.net These intermediates can then be cyclized by treatment with reagents like thionyl chloride under reflux to afford the corresponding pyrrolidine-2,5-dione derivatives. researchgate.net
Annulation strategies, which involve the formation of a ring onto an existing molecular fragment, offer powerful and versatile methods for constructing the pyrrolidine (B122466) core. Divergent intermolecular coupling strategies, such as tunable [3+2] and [4+2] annulations, allow for the synthesis of diverse N-heterocycles directly from olefins. nih.gov The outcome of these reactions can be controlled by switching between radical and polar cyclization pathways, a feat achieved by carefully selecting halogenation reagents, concentration, and solvent media. nih.gov For example, the use of N-iodosuccinimide (NIS) can favor a [3+2] annulation to form pyrrolidines, while N-bromosuccinimide (NBS) under different conditions can promote a [4+2] pathway. nih.gov
A novel approach involves the photo-promoted ring contraction of abundant and inexpensive pyridines using silylborane to produce pyrrolidine derivatives, demonstrating an innovative cyclization pathway. osaka-u.ac.jp
Table 1: Comparison of Annulation Strategies for Pyrrolidine Synthesis Data compiled from multiple sources. nih.gov
| Strategy | Reagent | Key Conditions | Pathway | Product |
| [3+2] Annulation | N-Iodosuccinimide (NIS) | Low concentration, N₂ atmosphere | Radical | Pyrrolidine |
| [4+2] Annulation | N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP), no light | Polar | Piperidine |
The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. researchgate.net This reaction is particularly effective for synthesizing substituted pyrrolidine-2,5-diones by using N-substituted maleimides as the Michael acceptor. nih.gov The electron-deficient double bond of the maleimide (B117702) readily accepts nucleophiles, leading to the formation of a succinimide (B58015) ring, which is the core structure of pyrrolidine-2,5-dione. researchgate.netnih.gov
Organocatalytic asymmetric Michael additions have been developed to produce chiral pyrrolidine-2,5-dione derivatives with high enantioselectivity. nih.govbuchler-gmbh.com For example, the addition of 1,3-diketones to maleimide derivatives can be catalyzed by cinchona alkaloids, such as dihydroquinine base, to yield N-alkyl/aryl-3-alkyl-pyrrolidine-2,5-diones. buchler-gmbh.combuchler-gmbh.com Another system utilizes a self-assembled three-component organocatalyst composed of OtBU-l-threonine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Michael addition of ketones to N-substituted maleimides. researchgate.net
The versatility of the maleimide scaffold extends to hetero-Michael additions, including reactions with oxygen (oxa-Michael), nitrogen (aza-Michael), and sulfur (sulfa-Michael) nucleophiles. researchgate.netdaneshyari.com The oxa-Michael addition of alcohols to maleimides, for instance, can be achieved under basic conditions to form O-alkylated succinimide derivatives. daneshyari.com
Table 2: Examples of Michael Addition Reactions for Pyrrolidine-2,5-dione Synthesis Data compiled from multiple sources. researchgate.netbuchler-gmbh.com
| Nucleophile | Michael Acceptor | Catalyst / Conditions | Product Type |
| 1,3-Diketones | Maleimide derivatives | Dihydroquinine Base | N-aryl-3-alkyl-pyrrolidine-2,5-dione |
| Ketones | N-substituted maleimide | OtBU-l-threonine, DBU, CHCl₃, r.t. | 3-substituted-pyrrolidine-2,5-dione |
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov This approach offers significant advantages, including high atom economy, step economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net
Several MCRs have been designed to construct the pyrrolidine ring system. One notable example is the three-component reaction between aldehydes, amines, and dimethyl cyclopropane-1,1-dicarboxylate, catalyzed by cerium(III) chloride (CeCl₃), which yields highly substituted pyrrolidines. tandfonline.com
Another powerful MCR is the [3+2] cycloaddition reaction involving azomethine ylides. These ylides, often generated in situ from the reaction of an α-amino acid (like glycine (B1666218) or sarcosine) and an aldehyde or ketone (like isatin), can react with a dipolarophile, such as a maleimide derivative, to produce spiro-pyrrolidine compounds. tandfonline.com These complex reactions can even be designed as five-component processes to rapidly build molecular complexity. tandfonline.com Asymmetric MCRs have also been developed, using chiral auxiliaries or catalysts to afford functionalized pyrrolidines with multiple stereocenters in a diastereoselective manner. nih.gov
Novel and Stereoselective Synthetic Approaches for Pyrrolidine-2,5-dione Functionalization
Beyond the initial construction of the pyrrolidine ring, significant research has focused on developing novel methods for its functionalization, particularly those that allow for precise control over stereochemistry.
An alternative to building the pyrrolidine ring from acyclic precursors is to start with an existing, often chiral, pyrrolidine-containing molecule and modify it. nih.govnih.gov This strategy is advantageous as it leverages the readily available chiral pool of compounds like L-proline and 4-hydroxyproline. nih.gov
The functionalization can target different positions of the ring. For example, the nitrogen atom of the pyrrolidine can be readily functionalized by introducing various substituents, such as aromatic rings, to modulate the compound's properties. nih.gov Alkylation of N-protected proline is a key step in the synthesis of several complex molecules, including the antiviral drug Daclatasvir. nih.gov Furthermore, methods for the direct C(sp³)–H functionalization of amines are emerging, providing powerful tools for the diastereoselective synthesis of α,α′-disubstituted N-heterocycles without the need for repetitive protection and deprotection steps. researchgate.net
Donor-acceptor (DA) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis. nih.goviitkgp.ac.in Their unique electronic properties, featuring an electron-donating group and one or more electron-accepting groups, render the cyclopropane (B1198618) ring susceptible to nucleophilic ring-opening, effectively acting as a 1,3-dipole synthon. nih.govnih.gov
Lewis acid-catalyzed reactions of DA cyclopropanes with various reactants provide a powerful route to five-membered heterocyclic rings. mdpi.comdntb.gov.ua For instance, the reaction of DA cyclopropanes with primary amines, such as anilines and benzylamines, can be initiated by Lewis acids like Sc(OTf)₃ or Zn(OTf)₂. nih.gov This triggers a ring-opening followed by lactamization to produce 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com While this directly yields the pyrrolidinone, the strategy provides a foundational scaffold that can be further oxidized to the dione (B5365651).
Furthermore, DA cyclopropanes can undergo formal [3+2] cycloadditions with a range of heterocumulenes, including isothiocyanates and carbodiimides. nih.gov These reactions, often mediated by stoichiometric Lewis acids like tin(II) triflate, provide facile access to functionalized five-membered heterocycles, demonstrating the broad utility of DA cyclopropanes in building pyrrolidine-related structures. nih.gov
Table 3: Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclopropanes Data compiled from multiple sources. nih.gov
| Lewis Acid Catalyst | Reactants | Solvent | Outcome |
| Al(OTf)₃ | 2-phenylcyclopropane-1,1-dicarboxylate + Aniline | Dichloroethane (DCE) | No reaction |
| Fe(OTf)₃ | 2-phenylcyclopropane-1,1-dicarboxylate + Aniline | Dichloroethane (DCE) | Acyclic ring-opened product |
| Sc(OTf)₃ | 2-phenylcyclopropane-1,1-dicarboxylate + Aniline | Dichloroethane (DCE) | Acyclic ring-opened product |
| Zn(OTf)₂ | 2-phenylcyclopropane-1,1-dicarboxylate + Aniline | Dichloroethane (DCE) | Acyclic ring-opened product |
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of pyrrolidine-2,5-dione derivatives. Their utility stems from their ability to induce umpolung (polarity reversal) of aldehydes, transforming them into acyl anion equivalents that can participate in conjugate addition reactions.
One notable application is the intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides, catalyzed by NHCs. acs.orgresearchgate.net This method provides a direct route to valuable succinimide derivatives featuring 1,4- and 1,5-dicarbonyl scaffolds. The reaction's success hinges on a delicate balance between the desired Stetter reaction and the potential isomerization of the itaconimide double bond. acs.orgresearchgate.net The process is operationally simple and demonstrates a broad substrate scope with good to excellent yields. acs.orgresearchgate.net For instance, the reaction of various aromatic aldehydes with N-phenylitaconimide in the presence of an NHC catalyst affords the corresponding 3-(2-aryl-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione derivatives in high yields. acs.org
Another strategy involves the NHC-catalyzed ring expansion of 4-formyl-β-lactams. This organocatalytic process allows for the facile synthesis of succinimide derivatives under mild reaction conditions and with low catalyst loading. nih.gov Additionally, NHC-catalyzed radical tandem cyclization/coupling reactions have been developed for the construction of highly functionalized 2-pyrrolidinones, which are structural relatives of the pyrrolidine-2,5-dione core. rsc.org This transition-metal-free method exhibits broad substrate scope and excellent functional group compatibility. rsc.org
Table 1: Examples of NHC-Catalyzed Synthesis of Succinimide Derivatives
| Aldehyde Reactant | N-Substituted Itaconimide | NHC Catalyst Precursor | Base | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | N-Phenylitaconimide | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | 80 | acs.org |
| 4-Methoxybenzaldehyde | N-Phenylitaconimide | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | 53 | acs.org |
| Benzaldehyde | N-(4-Bromophenyl)itaconimide | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | DBU | 80 | acs.org |
Palladium-Catalyzed Cascade Cyclization-Coupling Reactions
Palladium catalysis offers a versatile platform for the construction of complex molecular architectures through cascade reactions, which involve multiple bond-forming events in a single operation. These strategies are highly efficient and atom-economical for synthesizing pyrrolidine-2,5-dione derivatives.
A prominent example is the palladium-catalyzed aminocarbonylation of alkynes with amines to furnish succinimides. acs.org This methodology provides an efficient route to a variety of succinimide derivatives from readily available starting materials. acs.org Palladium-catalyzed cascade reactions that combine C-C and C-X (X = N, O) bond formation in a single step have also been instrumental in the synthesis of polycyclic scaffolds containing the pyrrolidine ring.
Furthermore, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines represents a powerful method for the enantioselective construction of pyrrolidines. nih.gov While not directly yielding the dione, this approach provides a chiral pyrrolidine core that can be further elaborated. The reaction is believed to proceed through a zwitterionic Pd-TMM intermediate. nih.gov
Cascade reactions involving a Narasaka-Heck cyclization followed by C-H activation and annulation have been developed for the regioselective synthesis of spirocyclic pyrrolines, demonstrating the power of palladium catalysis in complex cyclizations. researchgate.net These sophisticated sequences allow for the rapid assembly of intricate molecular frameworks from simple precursors. uchicago.edunih.gov
Rhodium-Catalyzed Cyclizations
Rhodium catalysis has proven to be a highly effective tool for the synthesis of pyrrolidine-2,5-dione and related succinimide derivatives, particularly through cyclization reactions. These methods often exhibit high levels of regio- and stereocontrol.
One such strategy is the Rh(III)-catalyzed 1,4-addition of maleimides with N-aryl indazol-3-ols, which yields succinimide-bearing indazol-3-ol scaffolds with complete regioselectivity. acs.orgnih.gov This protocol tolerates a good range of functional groups and can be applied to the synthesis of complex molecules by linking bioactive or fluorescent probes to the maleimide. acs.orgnih.gov
Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of maleimide derivatives provides a stereodivergent route to chiral succinimides. nih.govresearchgate.net By modulating the reaction conditions, specifically the amount of base, it is possible to selectively obtain either syn- or anti-3-hydroxy-4-substituted-succinimides with excellent enantio- and diastereoselectivities. nih.govresearchgate.net This dynamic kinetic resolution strategy is a powerful tool for accessing all four stereoisomers of 3,4-disubstituted succinimides. researchgate.netresearchgate.net
Additionally, rhodium-catalyzed cycloisomerization of N-tethered 1,6-enynes has been employed to synthesize γ-butyrolactams and pyrrolidines, which are structurally related to the target dione scaffold. documentsdelivered.com Rhodium catalysts are also utilized in multicomponent reactions, such as the cooperative catalysis with a chiral phosphoric acid in the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines to produce chiral 3,3-disubstituted succinimides. nih.gov
Table 2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation for Chiral Succinimides
| Substrate (3-hydroxy-4-substituted-maleimide) | Catalyst | Base Condition | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 4-Phenyl-3-hydroxy-maleimide | (S,S)-Tethered Rhodium Catalyst | HCO₂H/Et₃N (azeotrope) | anti | >99:1 | >99 | nih.govresearchgate.net |
| 4-Phenyl-3-hydroxy-maleimide | (S,S)-Tethered Rhodium Catalyst | HCO₂H (2.0 equiv.)/Et₃N (2 mol%) | syn | >99:1 | >99 | nih.govresearchgate.net |
| 4-(4-Chlorophenyl)-3-hydroxy-maleimide | (S,S)-Tethered Rhodium Catalyst | HCO₂H/Et₃N (azeotrope) | anti | >99:1 | >99 | nih.govresearchgate.net |
Regioselectivity and Stereochemical Control in Synthesis
The control of regioselectivity and stereochemistry is a cornerstone of modern organic synthesis, enabling the preparation of specific isomers of complex molecules. In the synthesis of pyrrolidine-2,5-dione derivatives, achieving such control is critical for accessing compounds with desired biological activities.
Asymmetric catalysis is a key strategy for achieving stereochemical control. For example, the palladium/chiral nitrogenous ligand-catalyzed enantioselective addition of aryl boronic acids to maleimides yields chiral 3-arylsuccinimides. rsc.org The choice of the chiral ligand is crucial for inducing high enantioselectivity. Similarly, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide variety of stereochemical patterns in enantiomerically enriched pyrrolidines. This approach allows for stereodivergent synthesis, where different stereoisomers can be obtained from the same starting materials by tuning the catalyst and reaction conditions.
Regioselectivity, or the control of the site of bond formation, is also a significant challenge. In the Rh(III)-catalyzed reaction of N-aryl indazol-3-ols with maleimides, complete regioselectivity is observed, with the alkylation occurring at a specific position on the indazol-3-ol scaffold. acs.orgnih.gov The directing group on the substrate often plays a critical role in guiding the catalyst to a specific reaction site.
The inherent conformational preferences of the five-membered pyrrolidine ring can also be exploited to influence stereochemical outcomes. beilstein-journals.org The synthesis of 2,5-disubstituted pyrrolidines can be achieved with high regio- and diastereoselectivity through the reduction of enamines derived from pyroglutamic acid. rsc.org Furthermore, the stereochemistry of spiropyrrolizidine derivatives, which contain the pyrrolidine-2,5-dione moiety, can be controlled in one-pot three-component [3+2] cycloaddition reactions, with the observed regio- and stereoselectivity being under kinetic control. acs.org
The development of stereoselective synthetic methods for pyrrolidine derivatives is an active area of research, with strategies often starting from the chiral pool, such as amino acids, or employing asymmetric catalysis. nih.gov
Chemical Reactivity and Transformational Chemistry of Pyrrolidine 2,5 Dione Derivatives
Reactions of the Pyrrolidine-2,5-dione Ring System
The pyrrolidine-2,5-dione ring is characterized by two carbonyl groups, which are susceptible to nucleophilic attack, and N-H or N-R bonds that can participate in various transformations. The reactivity of this system allows for a wide range of chemical modifications, leading to a diverse array of functionalized products.
Nucleophilic Additions and Subsequent Derivatizations
The carbonyl groups of the pyrrolidine-2,5-dione ring are electrophilic centers that readily undergo nucleophilic additions. This reactivity is fundamental to the derivatization of this scaffold. For instance, the addition of amines to the carbonyl groups can lead to the formation of amides and other related structures. This approach is often employed to introduce new functional groups and build molecular complexity. beilstein-journals.org
Furthermore, the presence of an acyl group at the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, a related class of compounds, enables functionalization through nucleophilic addition reactions with nucleophiles such as hydroxylamine (B1172632) and semicarbazide. nih.gov This highlights the general susceptibility of carbonyl functionalities within such heterocyclic systems to a variety of nucleophiles, leading to a broad scope of potential derivatives.
Cyclocondensation Reactions and Formation of Fused Heterocyclic Systems
Cyclocondensation reactions involving the pyrrolidine-2,5-dione ring system are a powerful strategy for the synthesis of fused heterocyclic systems. These reactions typically involve the reaction of the dione (B5365651) with a bifunctional reagent, leading to the formation of a new ring fused to the pyrrolidine (B122466) core. For example, the reaction of 1,5-diaryl-pyrrolidine-2,4-diones with bis-2,4,6-trichlorophenyl malonates can yield substituted 4-hydroxy-2,5,6,7-tetrahydro-pyrano[2,3-c]pyrrole-2,5-diones and 4-hydroxy-1,2,6,7-tetrahydro-5H-pyrrolo[3,4-b]pyridine-2,5-diones. researchgate.net
A notable example is the 1,3-dipolar cycloaddition between a chiral nitrone and N-substituted maleimides, which are derivatives of pyrrolidine-2,5-dione. This reaction affords enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov These complex molecules have shown potential as antioxidant and antimicrobial agents, demonstrating the utility of cyclocondensation reactions in generating novel bioactive compounds. nih.gov
Rearrangements and Ring Expansion Reactions
The pyrrolidine-2,5-dione skeleton can undergo rearrangement and ring expansion reactions under specific conditions. These transformations can lead to the formation of larger and more complex heterocyclic systems. For instance, a Curtius rearrangement of a maleic anhydride-silyl azide (B81097) adduct can lead to the formation of a 1,3-oxazine-2,4(6H)-dione, representing a ring expansion from a five-membered to a six-membered ring. researchgate.net
While specific examples detailing rearrangements of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione itself are not prevalent in the provided context, the general reactivity patterns of related dione systems suggest that such transformations are plausible. Palladium-catalyzed hydroarylation of pyrrolines, for instance, leads to 3-substituted pyrrolidines, showcasing the potential for skeletal modifications of related five-membered nitrogen heterocycles. nih.gov
Reactivity of Substituents on the Pyrrolidine-2,5-dione Core
Reactivity of the Pyrrolidin-1-yl Moiety
The pyrrolidin-1-yl substituent at the 3-position of the pyrrolidine-2,5-dione ring introduces a secondary amine functionality. This moiety can act as a nucleophile or a base, participating in a variety of chemical reactions. The nitrogen atom of the pyrrolidine ring can be protonated or can attack electrophilic centers, leading to the formation of quaternary ammonium (B1175870) salts or N-substituted derivatives, respectively.
The basicity of the pyrrolidine moiety is a key aspect of its reactivity. wikipedia.org This property can be exploited in base-catalyzed reactions or in reactions where the pyrrolidine acts as a proton scavenger. The specific reactions of the pyrrolidin-1-yl group in the context of the this compound molecule would depend on the reaction conditions and the other reagents present.
Tosylation and Subsequent Elimination Reactions
While direct information on the tosylation of this compound is limited, the principles of tosylation and elimination can be applied to understand its potential reactivity. If a hydroxyl group were present on the pyrrolidine-2,5-dione core or its substituents, it could be converted into a good leaving group, a tosylate, by reaction with tosyl chloride.
Subsequent treatment with a base could then induce an elimination reaction, leading to the formation of a double bond. This is a common strategy in organic synthesis to introduce unsaturation into a molecule. The regioselectivity and stereoselectivity of such an elimination would be governed by the structure of the substrate and the reaction conditions employed. In the context of related nitrogen heterocycles, palladium-catalyzed reactions of N-acyl pyrrolines often lead to alkene products, demonstrating the feasibility of introducing unsaturation in these systems. chemrxiv.org
Derivatization at Various Positions (e.g., C-3, C-4, N-1)
The ability to selectively introduce functional groups at the N-1, C-3, and C-4 positions of the pyrrolidine-2,5-dione ring is crucial for developing novel compounds. The synthetic strategies employed for derivatization are position-dependent and leverage the inherent reactivity of the scaffold.
Derivatization at the C-3 Position
The C-3 position is the most frequently modified site on the pyrrolidine-2,5-dione ring. The primary method for introducing substituents at this position is through the Michael addition (or conjugate addition) to a maleimide (B117702) precursor, which is an unsaturated analog of the succinimide (B58015) ring.
The synthesis of the title compound, This compound , and its analogs is a classic example of an aza-Michael reaction. In this process, a nucleophilic amine (like pyrrolidine) attacks the electrophilic double bond of a maleimide. nih.govresearchgate.net This reaction is highly efficient and can be performed under solvent-based conditions or through mechanochemistry (ball-milling). nih.gov A wide range of primary and secondary amines can be used to generate a library of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. nih.gov
Beyond amines, other nucleophiles are also extensively used in Michael additions to maleimides, leading to diverse C-3 substituted products. These include:
Thio-Michael Addition : Thiols react readily with N-substituted maleimides to form 3-thio-substituted succinimides. Recent advancements have demonstrated that this reaction can be promoted electrochemically in an aqueous medium, offering a catalyst-free and scalable method. rsc.org
Carbonyl Compounds : Enolizable aldehydes and ketones can also serve as nucleophiles in these additions. Asymmetric Michael additions have been developed using chiral organocatalysts to produce optically pure succinimides, which are valuable chiral building blocks. rsc.orgnih.gov
The research findings below illustrate the scope of Michael additions for C-3 derivatization.
| Maleimide Substrate | Nucleophile | Catalyst/Conditions | C-3 Substituted Product Type | Reference |
|---|---|---|---|---|
| Maleimide or N-substituted maleimides | Selected amines (e.g., pyrrolidine, benzylamine) | Solvent-based or mechanochemical (ball-milling) | 3-Aminopyrrolidine-2,5-diones | nih.gov |
| N-substituted maleimides | Various thiols | Electrochemical, constant current, aqueous medium | 3-Thio-substituted pyrrolidine-2,5-diones | rsc.org |
| N-substituted maleimides | Aldehydes (e.g., isobutyraldehyde) | L-phenylalanine on clay minerals (heterogeneous) | 3-Formyl-substituted pyrrolidine-2,5-diones | rsc.org |
| N-substituted maleimides | Ketones | Primary amine-(thio)phosphoramide organocatalyst | 3-Acyl-substituted pyrrolidine-2,5-diones | researchgate.net |
Derivatization at the N-1 Position
The nitrogen atom of the succinimide ring is another key position for derivatization. Modification at N-1 is typically achieved either by starting with a primary amine in the ring-forming reaction or by functionalizing the N-H bond of an existing succinimide.
A common synthetic route to N-substituted pyrrolidine-2,5-diones involves the condensation of succinic anhydrides with primary amines. mdpi.com This approach is widely used to install a variety of substituents at the N-1 position. Many of the Michael addition reactions described for C-3 derivatization are performed on maleimides that are already substituted at the nitrogen position (e.g., N-phenylmaleimide, N-benzylmaleimide, N-ethylmaleimide). rsc.orgnih.gov This highlights a common strategy where the N-1 substituent is incorporated into the starting material before C-3 functionalization.
The nature of the substituent at the N-1 position can influence the reactivity of the entire molecule. For instance, electron-withdrawing groups on an N-phenyl substituent can affect the rate of reactions elsewhere in the molecule.
| Starting Material | Reagent | Reaction Type | N-1 Substituted Product | Reference |
|---|---|---|---|---|
| Succinic anhydride (B1165640) | Primary amines (R-NH₂) | Condensation/Cyclization | N-substituted pyrrolidine-2,5-dione | mdpi.com |
| Maleimide | Primary amines (e.g., phenylamine, benzylamine) | Used as precursors for subsequent Michael additions | N-Phenylmaleimide, N-Benzylmaleimide | rsc.orgrsc.org |
Derivatization at the C-4 Position
Direct functionalization at the C-4 position of a simple succinimide ring is less common compared to the C-3 and N-1 positions. Synthetic strategies for C-4 derivatization often involve constructing the ring from precursors that already contain the desired functionality at the carbon that will become the C-4 position.
A novel method has been developed for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones through a rearrangement reaction. This process uses 3-substituted coumarins and nitromethane (B149229) to produce 1-hydroxy-3,4-disubstituted pyrrolidine-2,5-diones, offering a unique pathway to functionalize both the C-3 and C-4 positions simultaneously. mdpi.comnih.gov Additionally, studies on 3,4-dihydroxypyrrolidine-2,5-dione derivatives confirm that substitution at the C-4 position is synthetically accessible, leading to compounds with potential biological activity. nih.gov
| Starting Material | Reagent | Reaction Type | C-4 Substituted Product Type | Reference |
|---|---|---|---|---|
| 3-Substituted coumarins | Nitromethane | Rearrangement | 1-Hydroxy-3,4-disubstituted pyrrolidine-2,5-diones | mdpi.comnih.gov |
| Tartaric acid derivatives | - | Multi-step synthesis | 3,4-Dihydroxypyrrolidine-2,5-diones | nih.gov |
Advanced Analytical Techniques for Structural Elucidation and Mechanistic Investigations
Spectroscopic Methodologies for Molecular Characterization
Spectroscopic methods are indispensable for probing the molecular architecture of 3-substituted pyrrolidine-2,5-dione derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's structure and electronic properties.
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize pyrrolidine-2,5-dione derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms. nih.govbeilstein-journals.org
In the ¹H NMR spectrum of pyrrolidine-2,5-dione derivatives, the protons of the succinimide (B58015) ring typically appear as a complex multiplet system due to spin-spin coupling. The proton at the C3 position is of particular diagnostic importance, with its chemical shift and multiplicity being highly dependent on the nature of the substituent. For instance, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the chemical structures were confirmed using ¹H and ¹³C NMR data. nih.gov
Similarly, ¹³C NMR provides crucial information on the carbon skeleton of the molecule. The carbonyl carbons (C2 and C5) of the pyrrolidine-2,5-dione ring are readily identifiable by their characteristic downfield chemical shifts, typically in the range of 170-180 ppm. The chemical shifts of the other ring carbons, as well as those of the substituent at the 3-position, provide further confirmation of the compound's structure.
While specific NMR data for 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione is not available in the provided search results, the following table presents representative ¹H and ¹³C NMR data for a related compound, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione, which illustrates the expected spectral features.
Table 1: Representative NMR Data for a 3-Substituted Pyrrolidine-2,5-dione Analog
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|
Note: Specific peak assignments and coupling constants would be determined from the actual spectra.
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov For derivatives of pyrrolidine-2,5-dione, ESI-HRMS is used to confirm the successful synthesis of the target molecule by comparing the experimentally measured mass with the calculated exact mass. nih.govmdpi.com
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While detailed fragmentation studies for this compound are not available, the technique is broadly applied in the characterization of related heterocyclic compounds.
Table 2: ESI-HRMS Data for Representative Pyrrolidine-2,5-dione Analogs
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | e.g., C₁₂H₁₀N₂O₂ | Varies based on specific derivative | Varies based on specific derivative | nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl groups of the succinimide ring. These characteristic C=O stretching vibrations typically appear in the region of 1700-1770 cm⁻¹. researchgate.net
The presence of N-H stretching vibrations (if the succinimide nitrogen is not substituted) would be observed as a band in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations of the pyrrolidine (B122466) rings would also be present, typically in the fingerprint region of the spectrum. The structures of various 3-aminopyrrolidine-2,5-dione (B1193966) derivatives have been confirmed using FT-IR spectroscopy. researchgate.net
Table 3: Characteristic IR Absorption Bands for Pyrrolidine-2,5-dione Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O (imide) | 1700 - 1770 | researchgate.net |
| N-H (imide) | 3200 - 3400 | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. While the pyrrolidine-2,5-dione ring itself does not have strong absorption in the UV-Vis region, the substituents on the ring can give rise to characteristic absorption bands.
For 3-substituted pyrrolidine-2,5-diones, the position and intensity of the absorption maxima (λmax) can be influenced by the nature of the substituent at the 3-position. Although specific UV-Vis data for this compound is not provided in the search results, this technique would be a valuable tool for its characterization, especially if the pyrrolidine substituent were to be modified to include a chromophore.
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry for these purposes.
HPLC is a highly efficient separation technique used to determine the purity of a compound and to analyze reaction mixtures. In the context of 3-aminopyrrolidine-2,5-dione derivatives, HPLC is used to confirm the homogeneity of the synthesized compounds. researchgate.net The retention time of a compound in an HPLC system is a characteristic property under a given set of conditions (e.g., column, mobile phase, flow rate, and temperature). By comparing the retention time of the synthesized product with that of a known standard (if available) and by observing the presence of any impurity peaks, the purity of the sample can be accurately determined. The development of a robust HPLC method is a critical step in the quality control of any new chemical entity. researchgate.net
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of pyrrolidine and succinimide derivatives, GC is used to determine the purity of a sample and to separate it from starting materials, byproducts, or isomers. The compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.
For succinimide-related compounds, GC methods have been developed that are reliable, rapid, and precise. nih.gov While some complex molecules may require derivatization to increase their volatility, methods for analyzing underivatized succinimides have also been established, simplifying sample preparation. nih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for its identification under specific chromatographic conditions.
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, HP-1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
Hyphenated Analytical Techniques
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing a much greater depth of information than either technique alone.
GC-MS is a cornerstone technique for the identification of unknown substances in a mixture. After separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
For pyrrolidine-containing structures, mass spectrometry often reveals characteristic fragmentation patterns. A common fragmentation pathway for pyrrolidine derivatives involves the formation of a stable immonium ion (C4H8N+) at m/z 70. annexpublishers.com Analysis of the fragmentation of this compound would be expected to yield ions corresponding to the succinimide ring, the pyrrolidine ring, and combinations thereof, allowing for unambiguous structural confirmation. The technique is sensitive enough to detect and identify compounds even at very low concentrations. nih.gov
| Technique Component | Parameter/Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 40-500 amu |
| Expected Fragments (m/z) | Molecular Ion [M]+, fragments corresponding to pyrrolidine (m/z 70) and succinimide moieties |
LC-MS is indispensable for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The compound is first separated by High-Performance Liquid Chromatography (HPLC) and then introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used, which often keeps the molecule intact, allowing for the accurate determination of its molecular weight from the molecular ion peak [M+H]+. mdpi.com
This technique is particularly useful for studying succinimide derivatives in complex matrices. nih.govfrontiersin.org For this compound, LC-MS would provide a precise molecular weight and, through tandem MS (MS/MS) experiments, could yield structural information from the fragmentation of the parent ion. nih.gov
| Technique Component | Parameter/Condition |
|---|---|
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
| Detection | Full scan for [M+H]+ and product ion scan for fragmentation |
HPLC-NMR directly couples the separation capabilities of HPLC with the powerful structure-elucidating ability of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the acquisition of detailed NMR spectra (¹H, ¹³C) of compounds as they elute from the HPLC column. It is an exceptionally powerful tool for the unambiguous identification of components in a mixture without the need for prior isolation.
For a compound like this compound, HPLC-NMR could be used to separate it from impurities and simultaneously acquire its NMR spectra. The resulting data would provide definitive proof of its structure by showing the chemical shifts and coupling constants for every proton and carbon, confirming the connectivity between the pyrrolidine and pyrrolidine-2,5-dione rings.
| Technique Component | Parameter/Condition |
|---|---|
| HPLC System | Standard HPLC with a suitable reverse-phase column |
| Mobile Phase | Deuterated solvents (e.g., D₂O, Acetonitrile-d₃) to avoid interfering signals |
| NMR Spectrometer | High-field spectrometer (e.g., 500 MHz or higher) equipped with a flow-through probe |
| Acquisition Mode | On-flow (continuous measurement) or stopped-flow (for enhanced sensitivity) |
| Experiments | ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid state. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the molecule, providing exact bond lengths, bond angles, and torsional angles.
While the specific crystal structure for this compound is not detailed in the provided context, extensive crystallographic data exists for the parent compound, pyrrolidine-2,5-dione (succinimide). researchgate.netnih.gov These studies reveal a nearly planar arrangement of the non-hydrogen atoms in the ring and show how the molecules pack in the crystal lattice, often linked by hydrogen bonds. nih.gov Applying this technique to the title compound would definitively establish its conformation and stereochemistry.
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₅NO₂ |
| Molecular Weight | 99.09 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimension (a) | 7.3661 (4) Å |
| Unit Cell Dimension (b) | 9.5504 (5) Å |
| Unit Cell Dimension (c) | 12.8501 (7) Å |
| Volume (V) | 904.00 (8) ų |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity. For this compound, with a molecular formula of C₈H₁₂N₂O₂, the theoretical elemental composition can be precisely calculated.
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 57.13% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.19% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.66% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 19.03% |
| Total | - | - | 168.196 | 100.00% |
A pure sample of the compound would be expected to yield experimental values within ±0.4% of these theoretical percentages.
Computational Chemistry and in Silico Approaches for Compound Analysis and Prediction
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione, DFT is employed to elucidate its fundamental structural and electronic properties, which are critical for understanding its chemical behavior.
Molecular geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule by finding the minimum energy state. researchgate.net This process provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure is crucial for subsequent analyses, including the examination of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. lupinepublishers.commdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. lupinepublishers.comnih.gov For instance, in studies of related heterocyclic compounds, the HOMO-LUMO gap is analyzed to predict polarizability and biological activity. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another critical analysis performed on the optimized geometry. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. lupinepublishers.comresearchgate.net This information is vital for predicting how the molecule will interact with other molecules, including biological receptors.
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability mdpi.com |
| MEP Analysis | Maps electrostatic potential on the electron density surface | Identifies sites for nucleophilic and electrophilic attack researchgate.net |
DFT calculations are instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify transition states and intermediates along a reaction coordinate. nih.govbeilstein-journals.org This allows for the calculation of activation energies (ΔG#) and reaction energies (ΔG), which determine the feasibility and rate of a reaction.
Molecular Docking Simulations and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to structure-based drug design, helping to elucidate the mechanism of action for compounds like pyrrolidine-2,5-dione derivatives. These derivatives have been investigated as potential inhibitors for various enzymes, including cyclooxygenases (COX-1/COX-2) and cyclin-dependent kinase 5 (Cdk5). nih.govebi.ac.uknih.gov
The process involves placing the ligand (e.g., a pyrrolidine-2,5-dione derivative) into the binding site of a protein and evaluating the binding affinity using a scoring function. nih.gov The results can predict key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. ebi.ac.uk For example, docking simulations have supported the selectivity of certain pyrrolidine-2,5-dione derivatives for COX-2 by showing significant interactions with residues in the secondary COX-2 pocket. ebi.ac.uknih.gov
| Target Protein | Therapeutic Area | Key Interactions Observed in Simulations | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrogen bonds and hydrophobic interactions with active site residues | ebi.ac.uk |
| Cyclin-dependent kinase 5 (Cdk5) | Neurodegenerative diseases (e.g., Alzheimer's) | Occupation of the ATP-binding site with stable interactions | nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Good binding affinity within the active site | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. brieflands.comresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead candidates.
For classes of compounds like pyrrolidine-based inhibitors, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These analyses generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties could enhance biological activity. nih.gov While specific QSAR models for this compound have not been detailed, the methodology has been successfully applied to series of 1,3,4-trisubstituted pyrrolidine-based inhibitors, demonstrating good predictive power. nih.gov
In Silico Predictions of Drug-Like Characteristics and Binding Scores
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties and drug-likeness of candidate molecules. In silico tools are widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These predictions help to identify compounds with favorable characteristics for further development and to filter out those likely to fail. nih.govresearchgate.net
Properties such as oral absorption, blood-brain barrier penetration, and adherence to established guidelines like Lipinski's Rule of Five are commonly evaluated. researchgate.net Studies on N-substituted pyrrolidine-2,5-dione derivatives have utilized these in silico predictions to confirm their drug-like characteristics. nih.gov
Binding scores, obtained from molecular docking simulations, provide a quantitative estimate of the binding affinity between a ligand and its target. nih.gov These scores, often expressed in terms of energy (e.g., kJ/mol), are used to rank and prioritize compounds for experimental testing. A lower binding energy generally indicates a stronger and more stable interaction. nih.gov
| Property | Description | Importance in Drug Design |
|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral activity researchgate.net | Helps predict poor absorption or permeation |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule | Predicts drug transport properties, including intestinal absorption |
| Aqueous Solubility (logS) | Prediction of a compound's solubility in water | Crucial for absorption and formulation |
| Binding Score | Calculated affinity of a ligand for a protein target from docking | Prioritizes compounds with high predicted potency |
Structure Activity Relationship Sar Investigations of Pyrrolidine 2,5 Dione Derivatives
Influence of Pyrrolidine-2,5-dione Core Substitutions on Activity
Alterations to the core, for instance, through the introduction of substituents at positions other than the frequently modified N-1 and C-3 positions, can impact the molecule's steric and electronic properties. For example, the stereochemistry at positions 3 and 4, leading to either 3,4-cis or 3,4-trans substituted pyrrolidines, is dependent on the orientation of substituents on the dipolarophile during synthesis via 1,3-dipolar cycloaddition reactions. nih.gov
In a series of pyrrolidine-2,3-dione (B1313883) derivatives (a related core structure), it was found that improved activity was associated with specific substitutions on the core, such as a 4-p-trifluoromethylphenyl- and a 5-ethyl moiety. rsc.org While this is not the 2,5-dione core, it illustrates the principle that substitutions around the pyrrolidine (B122466) ring are critical for optimizing activity. Further SAR studies on pyrrolidine pentamine derivatives showed that while truncations of the molecule led to a loss of inhibitory activity, modifications at various positions (R3, R4, and R5) had varied effects, demonstrating the potential for optimization through core substitution. nih.gov
Impact of Substituents at Position 3 on Biological Profiles
Position 3 of the pyrrolidine-2,5-dione ring is a key site for modification, and the nature of the substituent at this position has a profound effect on the biological activity of the resulting compounds. nih.gov Research has consistently shown that varying the group at C-3 can drastically alter the therapeutic profile, particularly in the context of anticonvulsant activity. nih.gov
SAR analyses have revealed that anticonvulsant activity is strongly influenced by the substituent at this position. nih.gov For instance, derivatives with bulky, non-aromatic groups often show different activity profiles compared to those with smaller or aromatic substituents.
Alkyl and Aryl Groups: In one study, derivatives with a non-aromatic sec-butyl group at position 3, combined with a 3-trifluoromethylphenylpiperazine fragment elsewhere in the molecule, demonstrated a positive effect on anticonvulsant activity. nih.gov Another study showed that 3-benzhydryl and 3-isopropyl derivatives were most effective in the subcutaneous pentylenetetrazole (scPTZ) seizure test, whereas 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov
Aromatic Systems: The introduction of fluorophenyl substituents at position 3 in a series of pyrrolidine sulfonamides resulted in better in vitro potency. nih.gov The presence of a 4-phenylpiperazin-1-yl group at this position is also a feature in compounds with potential biological activity.
Complex Heterocycles: In the pursuit of novel antitubercular agents, a series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were synthesized, showing potent inhibition of the Mycobacterium tuberculosis H37Rv strain. nih.gov
The following table summarizes the influence of different substituents at position 3 on the anticonvulsant activity of certain pyrrolidine-2,5-dione derivatives. nih.gov
| Substituent at Position 3 | Derivative Series | Observed Activity Profile | Reference |
|---|---|---|---|
| Benzhydryl | 59a–d | Most favorable protection in scPTZ test | nih.gov |
| Isopropyl | 59e–h | Most favorable protection in scPTZ test | nih.gov |
| Methyl | 59i–l | More active in MES test | nih.gov |
| Unsubstituted | 59m–p | More active in MES test | nih.gov |
| sec-Butyl | 69k | Positively affects anticonvulsant activity (MES and 6 Hz tests) | nih.gov |
Role of N-Substitution (Position 1) on Molecular Interactions and Activity
The nitrogen atom at position 1 of the pyrrolidine-2,5-dione ring is a privileged site for substitution, largely due to its nucleophilicity. nih.gov It has been noted that 92% of all FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov Modifications at this site are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn affects pharmacokinetics and target engagement.
Research into N-substituted pyrrolidine-2,5-dione derivatives has led to the development of multi-target anti-inflammatory agents. nih.gov In one study, cycloalkyl, alkyl, and aryl carbonyl derivatives were synthesized via Michael addition to N-substituted maleimides, yielding compounds with inhibitory activity against cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX). nih.govebi.ac.uk
The nature of the N-substituent can also be critical for inhibitory activity against other targets. For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were found to be potent inhibitors of human carbonic anhydrase I and II, with Ki values in the low nanomolar range. researchgate.net The aryl group at the N-1 position plays a significant role in the binding of these inhibitors to the enzyme's active site.
Stereochemical Effects on Biological Activity and Target Binding
The non-planar, three-dimensional structure of the pyrrolidine ring introduces stereochemical complexity that is fundamental to its biological activity. nih.govresearchgate.net The carbon atoms in the ring can be chiral centers, and the specific spatial arrangement of substituents can lead to vastly different biological profiles for different stereoisomers. nih.govresearchgate.net This is because biological targets like enzymes and receptors are themselves chiral, leading to enantioselective binding interactions. researchgate.net
The importance of stereochemistry has been demonstrated in various studies:
Asymmetric Synthesis: Stereoselective synthesis methods, such as 1,3-dipolar cycloaddition reactions, are employed to control the stereochemistry at different positions of the pyrrolidine ring. nih.govnih.gov One such reaction between a chiral nitrone and N-substituted maleimides yielded enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity, which showed potent antioxidant and antibacterial activities. nih.gov
Enantiomer Activity: In a study of 3-Br-acivicin isomers and their derivatives, which contain a related dihydroisoxazole (B8533529) ring, the compounds with the natural (5S, αS) configuration were found to be significantly more active against Plasmodium falciparum strains than their corresponding enantiomers and diastereoisomers. nih.gov This highlights how a specific stereochemical configuration is essential for potent biological activity.
SAR Studies: Further structure-activity relationship studies have investigated how changes in stereochemistry, alongside functional group substitutions, impact the inhibitory effectiveness of pyrrolidine derivatives. nih.gov
These findings underscore that controlling and understanding the stereochemistry of pyrrolidine-2,5-dione derivatives is a critical aspect of designing potent and selective therapeutic agents.
Design Strategies Based on SAR (e.g., molecular hybridization, multi-target directed ligands)
The insights gained from SAR studies have paved the way for advanced drug design strategies aimed at enhancing efficacy and addressing complex diseases. Two prominent strategies involving the pyrrolidine-2,5-dione scaffold are molecular hybridization and the development of multi-target directed ligands (MTDLs). ebi.ac.uk
Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single hybrid molecule. The goal is to create a new chemical entity with an improved activity profile, potentially acting on multiple targets or possessing enhanced properties. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been designed and synthesized as potential antitumor agents. nih.gov These hybrid molecules have shown remarkable cytotoxic effects against various cancer cell lines, demonstrating the promise of this approach. nih.govresearchgate.net
Multi-Target Directed Ligands (MTDLs): The MTDL concept has shifted the drug discovery paradigm from a "one molecule, one target" approach to designing single molecules that can modulate multiple biological targets simultaneously. nih.govebi.ac.uk This is particularly relevant for multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net Pyrrolidine-2,5-dione derivatives have been successfully developed as MTDLs. For instance, N-substituted derivatives have been reported as multi-target anti-inflammatory agents, concurrently inhibiting COX-1, COX-2, and 5-LOX enzymes. nih.gov This approach can lead to agents with enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Biological Mechanisms of Action of Pyrrolidine 2,5 Dione Scaffolds in Vitro and Preclinical Models
Modulatory Effects on Specific Molecular Targets
Derivatives of the pyrrolidine-2,5-dione core have demonstrated significant interactions with various receptors, ion channels, and enzymes, which are believed to underpin their therapeutic potential.
Serotonin (B10506) Receptor (5-HT1A) and Serotonin Transporter (SERT) Affinity and Agonism
A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and identified as potent ligands for the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT). frontiersin.org These molecular targets are crucial in the treatment of central nervous system disorders, particularly depression. rdd.edu.iq Certain derivatives have shown significant affinity for both 5-HT1A and SERT, with some compounds exhibiting high affinity for the 5-HT1A receptor. frontiersin.orgnih.gov For instance, compound 4c from one study emerged with a promising mixed receptor profile, displaying Ki values of 1.3 nM for 5-HT1A, 182 nM for D2 receptors, and 64 nM for SERT. nih.gov Another compound, 4d , showed a particularly high affinity for the 5-HT1A receptor with a Ki of 0.4 nM. nih.gov In vivo studies have confirmed that these ligands often possess properties characteristic of 5-HT1A receptor agonists. frontiersin.org The design of these molecules often involves linking the pyrrolidine-2,5-dione core with other moieties, such as arylpiperazine, to enhance binding affinity. nih.gov
Table 1: Binding Affinity of Selected Pyrrolidine-2,5-dione Derivatives for Serotonin-Related Targets
| Compound | Target | Binding Affinity (Ki, nM) |
|---|---|---|
| 4c | 5-HT1A | 1.3 nih.gov |
| D2 | 182 nih.gov | |
| SERT | 64 nih.gov | |
| 4d | 5-HT1A | 0.4 nih.gov |
| Compound 15 | 5-HT1A & SERT | Significant Affinity frontiersin.org |
| Compound 18 | 5-HT1A & SERT | Significant Affinity frontiersin.org |
| Compound 19 | 5-HT1A & SERT | Significant Affinity frontiersin.org |
| Compound 30 | 5-HT1A & SERT | Significant Affinity frontiersin.org |
Neuronal Voltage-Sensitive Sodium and L-Type Calcium Channel Modulation
The anticonvulsant and antinociceptive activities of many pyrrolidine-2,5-dione derivatives are attributed to their ability to modulate neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov In vitro studies have demonstrated that some of the most active anticonvulsant compounds in this class exhibit a moderate but balanced inhibition of these channels. nih.gov For example, the probable molecular mechanism of action for the highly active anticonvulsant compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione is believed to be its interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. researchgate.net Similarly, other derivatives have shown inhibitory effects on calcium currents mediated by Cav1.2 (L-type) channels. nih.gov This modulation of ion channels is a key mechanism for controlling neuronal excitability. nih.govnih.govnih.gov
Enzyme Inhibition (e.g., Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX), α-Glucosidase, GABA-Transaminase, Tyrosyl-tRNA Synthetase)
The pyrrolidine-2,5-dione scaffold is a template for potent enzyme inhibitors. Dual inhibition of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) is a rational approach for developing safer and more effective anti-inflammatory agents. ebi.ac.ukmdpi.com Synthesized derivatives have displayed preferential COX-2 affinity in submicromolar to nanomolar ranges. ebi.ac.ukmdpi.com For instance, one compound demonstrated an IC50 value of 0.051 ± 0.001 μM for COX-2. mdpi.com Another series of N-substituted pyrrolidine-2,5-dione derivatives also showed COX-2 selectivity, with one compound having an IC50 value of 0.98 μM. researchgate.net
Furthermore, certain pyrrolidine-2,5-dione derivatives have been evaluated for their ability to inhibit α-glucosidase, a therapeutic target for type 2 diabetes mellitus. nih.gov While some derivatives showed moderate to poor inhibition, one compound emerged as a good inhibitor with an IC50 value of 28.3 ± 0.28 µM. nih.gov
Regarding GABA-transaminase (GABA-T), elevated levels of 2-pyrrolidinone (B116388) and succinimide (B58015) (the parent structure of pyrrolidine-2,5-dione) have been identified as clinical screening biomarkers for GABA-T deficiency. nih.govresearchgate.net This suggests a metabolic link, as the accumulation of GABA, an inhibitor of GABA-T, can lead to increased levels of 2-pyrrolidinone through cyclization. nih.govresearchgate.net However, direct inhibitory activity of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione on GABA-T has not been explicitly detailed in the reviewed literature. Similarly, there is no direct evidence in the provided search results for the inhibition of Tyrosyl-tRNA Synthetase by this specific compound or its close derivatives.
Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound Class/Derivative | Target Enzyme | Activity (IC50) |
|---|---|---|
| N-(benzyl(4-methoxyphenyl)amino moiety derivative | COX-2 | 0.051 ± 0.001 μM mdpi.com |
| N-substituted pyrrolidine-2,5-dione derivative (13e) | COX-2 | 0.98 μM researchgate.net |
| Pyrrolidine-2,5-dione derivative (11o) | α-Glucosidase | 28.3 ± 0.28 µM nih.gov |
Anticonvulsant Mechanisms in Preclinical Models (e.g., MES, scPTZ, 6 Hz models)
Pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant properties in various preclinical models of epilepsy. nih.gov These compounds are effective in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) seizure model, and the psychomotor 6 Hz seizure model in mice. nih.govresearchgate.netnih.gov
The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The 6 Hz model is considered a model for therapy-resistant partial seizures. The efficacy of these compounds across these different models suggests multiple mechanisms of action. nih.gov For example, one derivative, compound 14 , showed robust anticonvulsant activity with ED50 values of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz (32 mA) test, and 67.4 mg/kg in the scPTZ test. Notably, it was also effective in the more intense 6 Hz (44 mA) model of drug-resistant epilepsy. The anticonvulsant activity is often linked to the modulation of voltage-gated sodium and calcium channels. nih.govnih.gov
Table 3: Anticonvulsant Activity of a Selected Pyrrolidine-2,5-dione Derivative (Compound 14)
| Preclinical Model | Efficacy (ED50) |
|---|---|
| Maximal Electroshock (MES) | 49.6 mg/kg |
| 6 Hz (32 mA) Seizure Model | 31.3 mg/kg |
| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 mg/kg |
| 6 Hz (44 mA) Seizure Model | 63.2 mg/kg |
Anti-inflammatory Mechanisms in Preclinical Models (e.g., iNOS, mediators like histamine, bradykinin, prostaglandin (B15479496), leukotriene)
The anti-inflammatory effects of pyrrolidine-2,5-dione scaffolds are well-documented in preclinical models. The primary mechanism is often the dual inhibition of COX and LOX enzymes, which are key to the synthesis of pro-inflammatory mediators. ebi.ac.ukmdpi.com This dual inhibition leads to a reduction in the production of prostaglandins (B1171923) and leukotrienes. ebi.ac.ukmdpi.com
Studies have also investigated the involvement of other inflammatory mediators. In carrageenan-induced paw edema tests, potent COX-2/5-LOX inhibitors from this class have demonstrated significant in-vivo anti-inflammatory activity. ebi.ac.ukmdpi.com The mode of action has been further elucidated by studying the involvement of mediators such as histamine, bradykinin, prostaglandin, and leukotriene in the inflammatory response. ebi.ac.ukmdpi.comresearchgate.net By modulating these pathways, pyrrolidine-2,5-dione derivatives can effectively control the inflammatory cascade.
Antitumor Mechanisms in Cell Lines (e.g., antiproliferative effects, enzyme/pathway inhibition, DNA/BSA/mPGES-1/CDKs inhibition)
Pyrrolidine-2,5-dione derivatives have shown promise as antitumor agents, exhibiting antiproliferative effects against various cancer cell lines. For example, certain succinimide-maleimide derivatives have demonstrated potential activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range (e.g., 1.496 and 1.831 µM for compounds 5i and 5l , respectively). The mechanism of action is suggested to involve the induction of apoptosis. Other studies have shown that pyrrolidine-derived compounds can inhibit cell proliferation in colon cancer cell lines like DLD-1.
The interaction of pyrrolidine-based complexes with biological macromolecules has also been explored. Some palladium(II) complexes with pyrrolidine-based ligands have been shown to bind to DNA and bovine serum albumin (BSA), which could contribute to their anticancer activity. mdpi.com
While not directly demonstrated for this compound, related heterocyclic structures have been investigated as inhibitors of enzymes relevant to cancer progression. Microsomal prostaglandin E synthase-1 (mPGES-1) is a target for developing anti-inflammatory drugs that may also have applications in cancer, as it is involved in the production of the pro-inflammatory and tumor-promoting prostaglandin E2. researchgate.net Inhibition of mPGES-1 is seen as a potentially safer alternative to COX-2 inhibitors. frontiersin.org
Furthermore, cyclin-dependent kinases (CDKs) are crucial for cell cycle control and transcription, and their inhibition is a key strategy in cancer therapy. ebi.ac.uk Novel CDK inhibitors based on a pyrrolo-[2,3-d] pyrimidines-2-amine scaffold have shown nanomolar potency against CDK4 and CDK9 and potent antiproliferative activities. ebi.ac.uk While these findings are for related scaffolds, they highlight the potential for pyrrolidine-containing structures to be developed as inhibitors of key cancer-related enzymes and pathways.
Table 4: Antiproliferative Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| 5i | MCF-7 (Breast Cancer) | 1.496 µM |
| 5l | MCF-7 (Breast Cancer) | 1.831 µM |
Neuroprotective Properties
While direct neuroprotective studies on "this compound" are not extensively documented, the broader class of pyrrolidine-2,5-dione derivatives has shown significant potential, primarily through anticonvulsant activity which is closely linked to neuroprotection. The primary mechanism identified involves the modulation of neuronal voltage-gated ion channels.
In various preclinical mouse models of seizures, including the maximal electroshock (MES) and 6 Hz tests, hybrid compounds based on the pyrrolidine-2,5-dione scaffold have demonstrated potent, broad-spectrum anticonvulsant effects. nih.govnih.gov In vitro binding and functional studies suggest that the most plausible molecular mechanism for this activity is the interaction with and inhibition of neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.commdpi.com By modulating these channels, the compounds can stabilize neuronal membranes and prevent the excessive, synchronized firing that underlies seizure activity and contributes to neuronal damage.
Structure-activity relationship (SAR) analyses have revealed that the specific substituents on the pyrrolidine-2,5-dione ring are crucial for activity. nih.gov For instance, different substituents at the 3-position of the ring can shift the activity profile, making some derivatives more effective in chemically-induced seizure models (scPTZ test) and others more active in electrically-induced models (MES test). nih.gov This highlights the tunability of the scaffold for specific neurological targets.
Furthermore, related pyrrolidine (B122466) structures, such as pyrrolidine-2-one derivatives, have shown neuroprotective effects in cognitive impairment models by reducing acetylcholinesterase (AChE) activity and mitigating oxidative stress. researchgate.net
Table 1: Neuroprotective and Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound Class/Derivative | Model | Key Findings/Mechanism |
|---|---|---|
| Hybrid Pyrrolidine-2,5-diones | Maximal Electroshock (MES) Test, 6 Hz Seizure Model (mice) | Demonstrated broad-spectrum anticonvulsant activity. nih.gov |
| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6) | MES and 6 Hz Seizure Models (mice) | Showed potent anticonvulsant effects; proposed mechanism involves interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | MES and 6 Hz Seizure Models (mice) | Exhibited strong antiseizure properties (ED₅₀ = 27.4 mg/kg in MES); mechanism likely involves interaction with voltage-sensitive sodium channels. mdpi.com |
Other Investigated Biological Activities in Preclinical Settings
Antidiabetic Activity
Derivatives of the pyrrolidine-2,5-dione scaffold have been investigated as potential agents for managing type 2 diabetes. The primary mechanism explored is the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. nih.govresearchgate.net By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable simple sugars is slowed, which helps to lower post-meal blood glucose spikes.
In one study, a series of pyrrolidine-2,5-dione (succinimide) derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Compound 11o emerged as a notable inhibitor with an IC₅₀ value of 28.3 µM. nih.gov Further in vivo testing of this compound in an alloxan-induced diabetic mouse model confirmed a significant hypoglycemic effect. nih.gov Similarly, other studies focusing on different pyrrolidine derivatives have identified potent dual inhibitors of both α-amylase and α-glucosidase, with the 4-methoxy analogue 3g showing IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.govnih.gov
Table 2: Antidiabetic Activity of Pyrrolidine-2,5-dione Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC₅₀) | Model |
|---|---|---|---|
| Compound 11o | α-Glucosidase | 28.3 µM | In Vitro |
| Compound 11o | - | Significant hypoglycemic effect | In Vivo (Alloxan-induced diabetic mice) |
| 4-methoxy analogue 3g | α-Amylase | 26.24 µg/mL | In Vitro |
| 4-methoxy analogue 3g | α-Glucosidase | 18.04 µg/mL | In Vitro |
| Compound 3a | α-Amylase | 36.32 µg/mL | In Vitro |
Antibacterial Activity
The pyrrolidine-2,5-dione scaffold has served as a foundation for developing new antibacterial agents with activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net
Studies have shown that certain derivatives possess moderate activity against a range of pathogens. For example, a series of pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone displayed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 µg/mL against bacteria such as Staphylococcus aureus and various Vibrio cholerae strains. nih.govresearchgate.net Another investigation found that specific derivatives were effective at decreasing the growth of Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. bohrium.com
More recently, research has focused on the closely related pyrrolidine-2,3-dione (B1313883) scaffold, which has demonstrated potent activity against S. aureus, including its biofilms, a significant challenge in clinical settings. nih.gov Some of these compounds also showed a synergistic effect with the antibiotic vancomycin. nih.gov Thiazole-based pyrrolidine derivatives have also been found to selectively inhibit Gram-positive bacteria, including S. aureus and Bacillus cereus. biointerfaceresearch.com
Table 3: Antibacterial Activity of Pyrrolidine-dione Derivatives
| Compound Class/Derivative | Target Bacteria | Activity (MIC) |
|---|---|---|
| Azo-derivative of Pyrrolidine-2,5-dione (Compound 8) | Staphylococcus aureus, Vibrio cholerae | 16-64 µg/mL |
| N-arylsuccinimid derivative (Compound 5) | Staphylococcus aureus, Vibrio cholerae | 32-128 µg/mL |
| Pyrrolidine-2,5-dione derivatives (Compounds 6-8) | Escherichia coli, Klebsiella pneumoniae | Decreased bacterial growth |
| Thiazole-based pyrrolidine derivative (Compound 11) | S. aureus, B. cereus | Zone of inhibition observed |
Antifungal Activity
The antifungal potential of pyrrolidine-dione scaffolds has been explored against various fungal pathogens. Derivatives have demonstrated inhibitory activity against clinically relevant yeasts and molds.
In vitro testing of pyrrolidine-2,5-dione derivatives showed moderate activity against yeast strains, including Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC values typically ranging from 64 to 256 µg/mL. nih.gov Research into the related pyrrolidine-2,4-dione (B1332186) scaffold has yielded more potent results. ajmb.orgrsc.org For instance, peptidomimetic structures based on this core were designed and tested against Aspergillus niger and Saccharomyces cerevisiae, with one compound showing particular promise for future development. ajmb.orgresearchgate.net Another study on pyrrolidine-2,4-dione derivatives containing hydrazine (B178648) and diphenyl ether pharmacophores found that compound 4h had an exceptionally potent effect against the plant-pathogenic fungus Rhizoctonia solani, with an EC₅₀ value of 0.39 µg/mL, significantly better than the commercial fungicide boscalid. rsc.org Furthermore, derivatives of the 2,3-pyrrolidinedione skeleton have shown significant activity against C. albicans biofilms, comparable to the standard antiseptic chlorhexidine. unimi.itnih.govresearchgate.net
Table 4: Antifungal Activity of Pyrrolidine-dione Derivatives
| Compound Class/Derivative | Target Fungi | Activity (MIC/EC₅₀) |
|---|---|---|
| Azo-derivative of Pyrrolidine-2,5-dione (Compound 8) | C. albicans, C. tropicalis, C. neoformans | 64-256 µg/mL |
| N-arylsuccinimid derivative (Compound 5) | C. albicans, C. tropicalis, C. neoformans | 64-128 µg/mL |
| Pyrrolidine-2,4-dione peptidomimetic (Compound C2) | A. niger, S. cerevisiae, C. albicans | Showed potent activity |
| Pyrrolidine-2,4-dione derivative (Compound 4h) | Rhizoctonia solani | EC₅₀ = 0.39 µg/mL |
Non Clinical Applications of Pyrrolidine 2,5 Dione Derivatives
Materials Science Applications
No information was found regarding the application of 3-(Pyrrolidin-1-yl)pyrrolidine-2,5-dione in materials science. While the broader class of succinimide (B58015) derivatives can be involved in polymer chemistry, for instance, in the synthesis of polyimides or as components in curing agents, no specific studies detailing the role of this particular compound were identified. azom.com
Polymer Chemistry (e.g., synthesis of polyimides, curing agents for epoxy resins)
Information unavailable.
Development of Coatings with Specific Properties
Information unavailable.
Agrochemical Formulations and Research
No information was found concerning the use of this compound in agrochemical formulations or related research.
Catalysis and Co-catalysis in Organic Reactions
While pyrrolidine-based structures are known to be used as organocatalysts, no literature specifically identifies this compound as a catalyst or co-catalyst in organic reactions. mdpi.com
Biochemical Probes and Tools for Studying Biological Systems
The use of this compound as a biochemical probe or tool has not been described in the available literature.
Photochemical Synthesis and Photoreactions
General photochemical reactions of succinimides have been studied, but no specific research on the photochemical synthesis or photoreactions involving this compound was found. jst.go.jpresearchgate.net
Future Research Directions and Emerging Perspectives
Design and Synthesis of Advanced Multi-Target Directed Ligands
The paradigm in drug discovery has been gradually shifting from a single-target approach to the design of multi-target directed ligands (MTDLs), which can be particularly advantageous for treating diseases with complex pathologies like inflammation, cancer, and epilepsy. nih.govnih.gov The pyrrolidine-2,5-dione scaffold is a key component in this strategy.
Researchers have successfully synthesized derivatives that act as multitarget anti-inflammatory agents by inhibiting cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govebi.ac.uk For instance, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized via the Michael addition of ketones to N-substituted maleimides. nih.gov One compound from this series, 13e, emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.98 μM and a selectivity index of 31.5. nih.govebi.ac.uk
In another therapeutic area, novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been designed and synthesized as potential antidepressants. researchgate.net These compounds were evaluated for their affinity to multiple serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7), the dopamine (B1211576) D2 receptor, and their ability to inhibit serotonin reuptake. researchgate.net Several of these derivatives displayed high affinity for the 5-HT1A receptor, with compounds like 4c and 4l showing Ki values of 2.3 nM and 3.2 nM, respectively. researchgate.net This multi-target approach aims to achieve a faster onset of action and improved efficacy compared to traditional single-target antidepressants. researchgate.net
Exploration of Novel Substitution Patterns and Hybrid Scaffolds for Enhanced Activity
The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the substitution patterns on the core scaffold. nih.gov Structure-activity relationship (SAR) analyses consistently show that substituents at position 3 of the ring are critical in modulating anticonvulsant activity. nih.gov
Future exploration will likely focus on novel substitutions to enhance potency and selectivity. For example, research on anticonvulsants revealed that a non-aromatic substituent (like a sec-butyl group) at position 3, combined with a 3-trifluoromethylphenylpiperazine fragment attached to an acetamide (B32628) side chain, positively influences activity. nih.gov Similarly, the introduction of a 3-(9H-fluoren-9-yl) group has led to a novel class of potent inhibitors against Mycobacterium tuberculosis. nih.gov The creation of hybrid molecules, which combine the pyrrolidine-2,5-dione core with chemical fragments of other established drugs, is a promising strategy. nih.govresearchgate.net This approach has been used to develop broad-spectrum anticonvulsants by integrating elements of ethosuximide, levetiracetam, and lacosamide (B1674222) into a single molecular entity. nih.gov These hybrid compounds have demonstrated a wider spectrum of protection and a better safety profile in preclinical models. nih.gov
| Substitution/Hybrid Scaffold | Position of Modification | Target/Activity | Key Findings |
| Cycloalkyl, alkyl, and aryl carbonyl groups | N-1 and C-3 | Anti-inflammatory (COX/LOX) | N-substituted derivatives showed potent, selective COX-2 inhibition. nih.gov |
| 1H-indol-3-yl group | C-3 | Antidepressant (Serotonin/Dopamine receptors) | High affinity for 5-HT1A receptors was achieved. researchgate.net |
| Benzhydryl or sec-butyl group | C-3 | Anticonvulsant | Non-aromatic substituents at C-3 positively affected anticonvulsant activity. nih.gov |
| 9H-fluoren-9-yl group | C-3 | Antitubercular (InhA inhibitor) | Led to a new class of potent inhibitors against M. tuberculosis. nih.gov |
| Fragments of ethosuximide, levetiracetam, lacosamide | Hybrid Scaffold | Anticonvulsant | Resulted in hybrid compounds with a broad spectrum of activity. nih.gov |
Deeper Mechanistic Elucidation of Less Understood Biological Activities
While the pyrrolidine-2,5-dione scaffold is well-established in certain therapeutic areas, the precise mechanisms of action for some of its biological activities remain to be fully elucidated. For instance, some derivatives exhibit potent anti-inflammatory effects, and their mode of action has been linked to the inhibition of mediators like histamine, bradykinin, prostaglandin (B15479496), and leukotriene. nih.govebi.ac.uk However, a deeper molecular understanding of these interactions is required.
In the context of anticonvulsant activity, in vitro studies suggest that the mechanism involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Another area of emerging interest is the role of these compounds as inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), a key regulator of tryptophan catabolism, which has implications for cancer therapy. google.com Future research will need to employ advanced biochemical and biophysical techniques to clarify these and other less-understood mechanisms, providing a rational basis for the design of next-generation therapeutic agents.
Development of Greener and More Efficient Synthetic Methodologies
The synthesis of pyrrolidine (B122466) and its derivatives is an area of active research, with a growing emphasis on developing more sustainable and efficient methods. nih.gov Traditional methods for preparing pyrrolidine-2,5-diones often involve the reaction of dicarboxylic acids or their anhydride (B1165640) derivatives with amines. mdpi.com
Modern approaches focus on multicomponent reactions (MCRs), which offer advantages like improved synthetic efficacy, reduced waste, and greater atom and step economy. tandfonline.com Recent developments include:
Catalyst-free, one-pot reactions: An efficient and green approach for synthesizing novel polycyclic pyrrolidine-fused spirooxindoles has been developed using a three-component domino reaction in an ethanol-water solvent system at room temperature. rsc.org This method avoids toxic solvents and the need for column chromatography. rsc.org
Rearrangement reactions: A novel method involves the rearrangement of 3-substituted coumarins with nitromethane (B149229) to produce 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones through a simple and convenient procedure. mdpi.comnih.gov
Ionic liquids: The use of ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]BF4) as a recyclable medium for 1,3-dipolar cycloaddition reactions provides a facile and green route to dispirooxindolo-pyrrolidines. mdpi.com
Microwave-assisted organic synthesis (MAOS): This technique has had a significant impact on pyrrolidine synthesis, increasing efficiency and aligning with the principles of green chemistry. nih.gov
Future efforts will continue to focus on refining these methodologies to improve yields, reduce environmental impact, and expand the structural diversity of accessible pyrrolidine-2,5-dione derivatives.
| Methodology | Key Features | Reactants/Products | Reference |
| Domino Reaction | Green, catalyst-free, one-pot, room temp. | (E)-3-(2-nitrovinyl)-indoles, isatins, α-amino acids → spirooxindoles | rsc.org |
| Rearrangement Reaction | Convenient experimental procedure | 3-substituted coumarins, nitromethane → 1-hydroxy-pyrrolidine-2,5-diones | mdpi.comnih.gov |
| 1,3-Dipolar Cycloaddition | Use of recyclable ionic liquid | L-phenylalanine, isatins, acetophenones → dispirooxindolopyrrolidines | mdpi.com |
| Multicomponent Reactions (MCRs) | High atom and step economy, reduced waste | Aldehydes, amines, etc. → various pyrrolidine derivatives | tandfonline.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(pyrrolidin-1-yl)pyrrolidine-2,5-dione, and how are reaction conditions optimized?
- Methodological Answer : Common synthetic approaches involve cyclocondensation of pyrrolidine derivatives with dicarbonyl precursors or nucleophilic substitution reactions. For example, analogous pyrrolidine-2,5-dione derivatives are synthesized via Michael addition followed by cyclization under acidic conditions . Optimization often includes varying solvents (e.g., DMF or THF), temperatures (60–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). Reaction progress is monitored using TLC or HPLC, with purification via recrystallization or column chromatography.
| Example Reaction Conditions |
|---|
| Precursor: N-substituted pyrrolidine |
| Solvent: Anhydrous DMF |
| Catalyst: ZnCl₂ (0.5 equiv) |
| Temperature: 80°C, 12 hours |
| Yield: ~65–75% |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substitution patterns and purity, while X-ray crystallography resolves stereochemistry and intermolecular interactions. For instance, single-crystal X-ray studies of analogous derivatives (e.g., 1-(3-pyridyl)pyrrolidine-2,5-dione) reveal dihedral angles between aromatic and pyrrolidine rings, critical for understanding conformational stability . High-resolution mass spectrometry (HRMS) confirms molecular weight, and FT-IR validates carbonyl stretches (~1700–1750 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for pyrrolidine-2,5-dione derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-line specificity or enzyme isoforms). To address this:
Perform comparative assays using standardized protocols (e.g., IC₅₀ measurements across multiple cell lines).
Validate target engagement via molecular docking or surface plasmon resonance (SPR) to confirm binding affinities.
Re-evaluate structure-activity relationships (SAR) using derivatives with systematic substitutions (e.g., halogenation or alkyl chain variations) .
Q. What experimental designs are optimal for studying the compound’s reactivity under varying conditions?
- Methodological Answer : Factorial design is effective for multivariable optimization. For example, a 2³ factorial design could test:
- Variables : Temperature (60°C vs. 100°C), solvent polarity (DMF vs. ethanol), catalyst loading (0.2 vs. 0.5 equiv).
- Responses : Yield, purity, reaction time.
Statistical analysis (ANOVA) identifies significant factors and interactions, reducing the number of required trials .
Q. How can computational methods enhance the understanding of this compound’s mechanism in biological systems?
- Methodological Answer : Molecular dynamics (MD) simulations predict binding modes to protein targets (e.g., kinases or GPCRs), while density functional theory (DFT) calculates electronic properties influencing reactivity. For instance, MD simulations of similar diones reveal stable hydrogen bonding with catalytic residues in cyclooxygenase-2 (COX-2), aligning with experimental IC₅₀ data .
Key Considerations for Experimental Design
- Safety Protocols : Handle with nitrile gloves and PPE due to potential respiratory and dermal irritation .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) and spectral libraries to confirm structural assignments .
- Ethical Compliance : Adhere to institutional guidelines for pharmacological testing, especially in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
